Estrogens are a group of steroid hormones that play a crucial role in the regulation of reproductive and various other physiological processes in the body. Among the synthetic derivatives of estrogen, 3-O-Benzyl Estradiol, also known as estradiol benzoate (EB), has been extensively studied for its effects on various biological systems. This comprehensive analysis will delve into the mechanism of action of estradiol benzoate and its applications across different fields, drawing from the findings of several research studies.
Estradiol benzoate's impact on tyrosine hydroxylase activity and hormone levels in ovariectomized rats suggests its involvement in the feedback regulation of luteinizing hormone and prolactin, which are pivotal for reproductive function5. Intracerebral implants of EB have been used to activate estrous behavior in ovariectomized rats, pinpointing the ventromedial hypothalamus as a significant site of action for estradiol in regulating estrous behavior6.
Derivatives of benzo[a]carbazole, which have structural similarities to estradiol benzoate, have been studied for their mammary tumor inhibiting activity, indicating the potential of estradiol derivatives in cancer treatment3. Additionally, the inhibition of aryl hydrocarbon hydroxylase-mediated binding of carcinogens to DNA by estradiol suggests a protective role against carcinogen-induced mutations4.
The study of estradiol benzoate in the context of corpus luteum function and adenylyl cyclase stimulability provides insights into the pharmacological manipulation of reproductive hormones for therapeutic purposes2. The localization and mechanism of the stimulatory feedback action of estrogen, as studied through limbic forebrain implantation of EB, contribute to our understanding of hormonal regulation of ovulation8.
The estrogenic activity of UV filters like 3-benzylidene camphor, which shares structural features with estradiol benzoate, raises concerns about the impact of such compounds on wildlife and human health. These studies highlight the importance of understanding the molecular interactions and receptor binding characteristics of estrogenic compounds in the environment9.
3-O-Benzyl Estradiol falls under the category of estrogen derivatives and is classified as a synthetic steroid hormone. Its structure allows it to interact with estrogen receptors, making it relevant in studies related to hormonal pathways and cancer treatment.
The synthesis of 3-O-Benzyl Estradiol typically involves the benzylation of estradiol. A common method includes:
The molecular structure of 3-O-Benzyl Estradiol features:
3-O-Benzyl Estradiol can undergo various chemical reactions, including:
The mechanism of action for 3-O-Benzyl Estradiol involves its interaction with estrogen receptors:
Due to its structural modifications compared to natural estradiol, 3-O-Benzyl Estradiol exhibits improved oral bioavailability and stability in biological systems.
3-O-Benzyl Estradiol exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm its structure and purity .
3-O-Benzyl Estradiol has diverse applications across various scientific fields:
The core structure of 3-O-Benzyl Estradiol (systematic name: (8R,9S,13S,14S,17S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-17-ol) is defined by the molecular formula C₂₅H₃₀O₂ and a molecular weight of 362.51 g/mol. Its structure retains the estrane backbone of natural 17β-estradiol but incorporates a benzyl ether group at the C3 oxygen, significantly altering its physicochemical properties. This modification increases lipophilicity (logP ≈ 6.2) compared to unmodified estradiol (logP ≈ 4.0), enhancing membrane permeability and metabolic stability [1] [9].
Deuterated analogs, particularly 3-O-Benzyl Estradiol-d₃, are synthesized for advanced metabolic and pharmacokinetic studies. These isotopically labeled compounds feature three deuterium atoms at the C16 and C17 positions (molecular formula C₂₅H₂₇D₃O₂), resulting in a molecular weight of 365.52 g/mol and an exact mass of 365.243 Da. The deuterium atoms create a distinct mass shift detectable via mass spectrometry, enabling precise tracking of the compound and its metabolites in biological matrices without interference from endogenous estrogens. Similarly, the 17-acetate derivative (C₂₇H₂₉D₃O₃, MW 407.56 g/mol) serves as a stabilized prodrug form [1] [5] [9].
Table 1: Key Molecular Parameters of 3-O-Benzyl Estradiol and Isotopic Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass | Key Modifications |
---|---|---|---|---|
3-O-Benzyl Estradiol | C₂₅H₃₀O₂ | 362.51 | 362.225 | C3 benzyl ether |
3-O-Benzyl Estradiol-d₃ | C₂₅H₂₇D₃O₂ | 365.52 | 365.243 | Deuterium at C16/C17 |
3-O-Benzyl Estradiol-d₃ 17-Acetate | C₂₇H₂₉D₃O₃ | 407.56 | 407.264 | Deuterium at C16/C17; C17 acetate |
The stereochemistry of 3-O-Benzyl Estradiol is defined by five chiral centers (C8, C9, C13, C14, C17) with configurations 8R, 9S, 13S, 14S, 17S. The benzyl group at C3 adopts an equatorial orientation, minimizing steric strain with the A-ring. Nuclear Magnetic Resonance spectroscopy confirms this configuration through distinct proton and carbon chemical shifts. The benzyl methylene protons (CH₂Ph) appear as a characteristic singlet at δ 4.65–4.70 ppm in ¹H NMR spectra, while the C17 hydroxyl proton resonates as a broad singlet near δ 4.95 ppm. Aromatic protons (benzyl phenyl group and estradiol C1/C2/C4) exhibit complex multiplet patterns between δ 7.00–7.40 ppm [5] [9].
¹³C NMR assignments further validate the structure: the C3 carbon bound to the benzyl ether appears at δ 80.2–80.5 ppm, shifted downfield from natural estradiol's C3 (δ 71.5 ppm). The benzyl methylene carbon resonates at δ 72.0–72.3 ppm, while the quaternary C13 carbon (methyl-bearing) appears near δ 44.5 ppm. Deuterium labeling induces subtle but detectable changes; in 3-O-Benzyl Estradiol-d₃, deuterium substitution at C16/C16 and C17 collapses the C17 carbon triplet (natural estradiol: δ 80.8 ppm) into a broadened singlet due to loss of ¹H-¹³C coupling [5] [9].
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) for 3-O-Benzyl Estradiol
Carbon Site | ¹³C NMR Shift (ppm) | Proton Site | ¹H NMR Shift (ppm) | Multiplicity |
---|---|---|---|---|
C3 | 80.2–80.5 | C3-OCH₂-Ph | 4.65–4.70 | Singlet |
C17 | 80.5–80.8 | C17-OH | ~4.95 | Broad singlet |
C18 (methyl) | 12.1–12.3 | C18-CH₃ | 0.85–0.90 | Singlet |
Benzyl CH₂ | 72.0–72.3 | Aromatic H (benzyl) | 7.20–7.40 | Multiplet |
C16 | 28.5–29.0 | Aromatic H (estradiol) | 6.95–7.05 | Doublet/multiplet |
Benzylated vs. Non-Benzylated Estrogens: 3-O-Benzyl Estradiol exhibits distinct biological behavior compared to its unprotected counterpart. The benzyl group sterically hinders interaction with estrogen receptors (ERα/ERβ), reducing classical estrogenic activity. However, this modification enhances antiproliferative effects in hormone-independent cancer models. For example, 16-azidomethyl-3-O-benzyl estrone analogs demonstrate up to 90% growth inhibition in breast cancer cell lines (MCF-7, MDA-MB-231) at 10 μM concentration, exceeding cisplatin's potency. This activity correlates with tubulin polymerization stimulation (Vmax exceeding paclitaxel) and inhibition of cancer cell migration/invasion—effects not observed with non-benzylated estradiol [2] [6].
17α-Estradiol Comparison: Unlike 17β-estradiol, 17α-estradiol exhibits negligible binding to classical estrogen receptors due to axial orientation of its C17 hydroxyl group. Consequently, it lacks uterotropic effects. 3-O-Benzyl Estradiol retains the 17β-hydroxyl configuration, preserving some receptor engagement potential. However, its C17 bioactivity is attenuated by the benzyl group at C3, which disrupts the hydrogen-bonding network essential for high-affinity ER binding. While both compounds show non-feminizing properties, 17α-estradiol acts via 5α-reductase inhibition and AMPK activation, whereas 3-O-Benzyl derivatives target microtubule dynamics [7] [8].
Estrone Derivatives: Estrone (C18H22O2), lacking the C17 hydroxyl group, serves as a metabolic precursor to estradiol. 3-O-Benzyl estrone derivatives display enhanced anticancer effects relative to their estradiol counterparts. For instance, 16-azidomethyl-3-O-benzyl estrone inhibits breast cancer cell migration by >80% at sub-antiproliferative concentrations (1.5 μM) in wound-healing assays. This potency arises from the C17 ketone, which facilitates Michael addition reactions with cellular thiols, augmenting the benzyl group's tubulin-stabilizing effects. Natural estrone derivatives like 16α-hydroxyestrone are strongly estrogenic and carcinogenic, whereas 3-O-benzylation abolishes this risk by blocking metabolic activation pathways involving C3 oxidation [2] [3].
Stereoisomeric Hybrids: The biological impact of C16/C17 stereochemistry is profound in triazolyl-methyl derivatives of 3-O-benzyl estradiol. 16α-Triazolyl-17β-hydroxy isomers exhibit superior antiproliferative activity against cervical cancer cells (HeLa, SiHa; IC₅₀ 0.2–0.4 μM) compared to 16β/17α or 16α/17α isomers. This specificity arises from optimal positioning of the triazole moiety for hydrogen bonding with tubulin's β-subunit, a interaction facilitated by the 16α/17β configuration. Notably, 3-methoxy analogs show reduced potency, underscoring the benzyl group's critical role in membrane penetration [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0